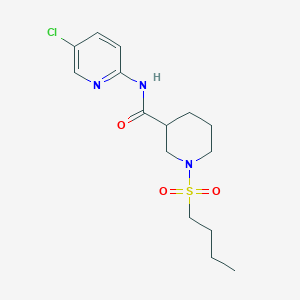
1-(butylsulfonyl)-N-(5-chloro-2-pyridinyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(butylsulfonyl)-N-(5-chloro-2-pyridinyl)-3-piperidinecarboxamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific enzyme that is involved in various biological processes. This compound has been extensively studied for its potential applications in different fields of research.
Scientific Research Applications
1-(butylsulfonyl)-N-(5-chloro-2-pyridinyl)-3-piperidinecarboxamide is a potent inhibitor of a specific enzyme called protein kinase C (PKC). PKC is involved in various biological processes, including cell proliferation, differentiation, and apoptosis. Therefore, this compound has potential applications in different fields of research, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 1-(butylsulfonyl)-N-(5-chloro-2-pyridinyl)-3-piperidinecarboxamide involves the inhibition of PKC. This inhibition leads to the suppression of various biological processes that are regulated by PKC, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(butylsulfonyl)-N-(5-chloro-2-pyridinyl)-3-piperidinecarboxamide depend on the specific biological process that is being targeted. In general, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to protect against neurodegeneration and reduce inflammation in various animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(butylsulfonyl)-N-(5-chloro-2-pyridinyl)-3-piperidinecarboxamide in lab experiments include its potency, specificity, and well-established mechanism of action. However, there are also limitations to its use, including potential off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for research on 1-(butylsulfonyl)-N-(5-chloro-2-pyridinyl)-3-piperidinecarboxamide. These include:
1. Further studies to elucidate the specific biological processes that are regulated by PKC and the potential therapeutic applications of PKC inhibitors.
2. Development of more potent and specific PKC inhibitors that can be used in clinical settings.
3. Investigation of the potential side effects of PKC inhibitors and strategies to mitigate these effects.
4. Studies to determine the optimal dosing and administration strategies for PKC inhibitors in different disease models.
5. Investigation of the potential synergistic effects of PKC inhibitors with other therapeutic agents.
Synthesis Methods
The synthesis of 1-(butylsulfonyl)-N-(5-chloro-2-pyridinyl)-3-piperidinecarboxamide involves several steps. The starting material is 5-chloro-2-pyridinecarboxylic acid, which is reacted with butylsulfonyl chloride to form the corresponding acid chloride. This is then reacted with piperidine to form the amide. The final compound is obtained by treating the amide with a reagent that converts the carboxylic acid group to an amide.
properties
IUPAC Name |
1-butylsulfonyl-N-(5-chloropyridin-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3S/c1-2-3-9-23(21,22)19-8-4-5-12(11-19)15(20)18-14-7-6-13(16)10-17-14/h6-7,10,12H,2-5,8-9,11H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPSRGNGJVUVFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200326 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-methyl-4-phenyl-4-piperidinyl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5458498.png)
![5-methoxy-2-[3-(2-thienyl)acryloyl]phenyl 2-methylbenzoate](/img/structure/B5458502.png)

![2-(3-methoxybenzyl)-4-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}morpholine](/img/structure/B5458537.png)
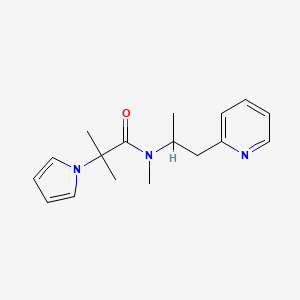
![4-morpholin-4-yl-7-[3-(1H-pyrazol-1-yl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5458547.png)
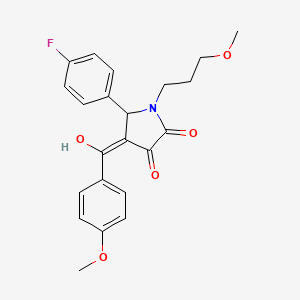
![3-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B5458561.png)
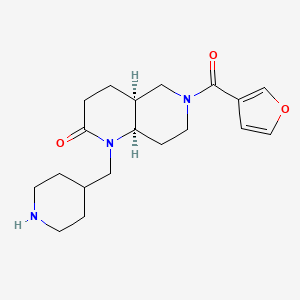
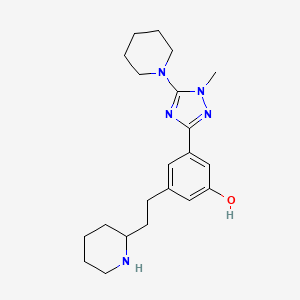
![4-(hydroxymethyl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-azepanol](/img/structure/B5458594.png)
![2-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5458595.png)
![N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-methoxybenzamide](/img/structure/B5458602.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5458605.png)